(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole and thiazole rings, followed by their fusion and functionalization. Common reagents used in these reactions include hydrazine derivatives, thiourea, and various aldehydes or ketones. The reaction conditions often involve heating under reflux, the use of catalysts, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE shares similarities with other triazolothiazole derivatives, such as:
- **(5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- **(5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of (5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H19N3O3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H19N3O3S/c1-3-13-29-18-11-9-17(14-19(18)28-2)15-20-22(27)26-23(30-20)24-21(25-26)12-10-16-7-5-4-6-8-16/h3-12,14-15H,1,13H2,2H3/b12-10+,20-15- |
InChI Key |
XGKKXJJCKQXPFK-HKNOJCFBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2)OCC=C |
Origin of Product |
United States |
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